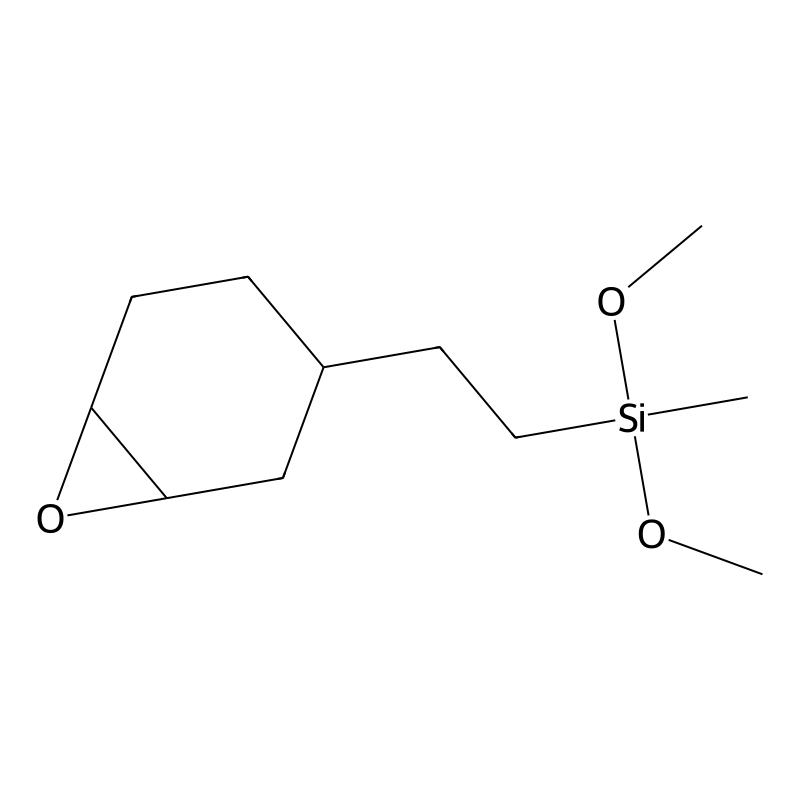2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is a silane coupling agent characterized by its unique structure, which includes an epoxy cyclohexane ring. Its molecular formula is CHOSi, with a molecular weight of approximately 246.38 g/mol. This compound is a colorless to light yellow liquid that is slightly soluble in water (7.4 g/L at 25 ºC) and possesses a density of about 1.065 g/mL . It is notable for its ability to form UV-curable coating resins through controlled hydrolysis, making it valuable in various industrial applications .
As mentioned previously, the primary mechanism of action of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane involves forming covalent bonds between inorganic materials and organic polymers. The epoxy ring reacts with hydroxyl groups on the inorganic surface, while the hydrolyzed dimethoxysilane functionality reacts with silanol groups on the organic polymer, creating a strong chemical linkage at the interface [].
The reactivity of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane primarily involves hydrolysis and polycondensation reactions. Upon exposure to moisture, the methoxy groups can undergo hydrolysis to form silanol groups, which can further react with other silanol groups or substrates to create siloxane bonds. This behavior is essential in applications such as coating formulations and adhesive systems, where strong bonding to substrates is required .
The synthesis of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane typically involves the following steps:
- Starting Materials: The synthesis begins with the reaction of 3,4-epoxycyclohexanol with an appropriate silane precursor.
- Reaction Conditions: The reaction is usually conducted under controlled conditions to ensure the formation of the desired epoxy-silane structure.
- Purification: Following synthesis, the product is purified through distillation or chromatography to achieve the desired purity level (usually above 97%) .
This compound has several industrial applications:
- Coating Formulations: It is used in the production of UV-curable coatings due to its ability to form strong bonds with various substrates.
- Adhesives: The compound enhances adhesion properties in adhesive formulations.
- Composite Materials: It serves as a coupling agent in composite materials, improving mechanical properties and durability .
- Silicone Emulsions: It is utilized in synthesizing silicone emulsions for various applications in coatings and sealants .
Several compounds share structural similarities with 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | Contains a trimethoxysilane group | Enhanced reactivity due to three methoxy groups |
| 3-(Trimethoxysilyl)propylamine | Amino functional group | Provides additional amine reactivity for enhanced adhesion |
| 3-Glycidyloxypropyltrimethoxysilane | Glycidyl ether functionality | Used primarily for adhesion promotion in polymer systems |
| Vinyltrimethoxysilane | Vinyl functional group | Commonly used in polymerization processes |
The uniqueness of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane lies in its combination of epoxy functionality and methoxy groups, which allows for specialized applications in high-performance coatings and adhesives that require both strong bonding and flexibility .








